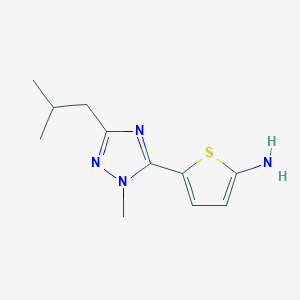

5-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Description

Properties

Molecular Formula |

C11H16N4S |

|---|---|

Molecular Weight |

236.34 g/mol |

IUPAC Name |

5-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]thiophen-2-amine |

InChI |

InChI=1S/C11H16N4S/c1-7(2)6-10-13-11(15(3)14-10)8-4-5-9(12)16-8/h4-5,7H,6,12H2,1-3H3 |

InChI Key |

KDWPNKHSOUGXMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN(C(=N1)C2=CC=C(S2)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 5-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine generally involves:

- Construction or functionalization of the 1,2,4-triazole ring system.

- Introduction of the isobutyl substituent at the 3-position of the triazole.

- Coupling or substitution reactions to attach the triazole moiety to the thiophen-2-amine scaffold.

Stepwise Synthesis Example (Adapted)

Synthesis of 1-methyl-1H-1,2,4-triazol-3-amine : Starting from appropriate hydrazine and formamide derivatives, the triazole ring is constructed via cyclization.

Introduction of Isobutyl Group : Alkylation at the 3-position of the triazole ring using isobutyl halides or via selective substitution reactions.

Coupling to Thiophen-2-amine : The functionalized triazole is coupled to the thiophen-2-amine via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution under inert atmosphere and elevated temperature.

Purification and Characterization : Final product is purified by silica gel chromatography or preparative HPLC and characterized by NMR, LCMS, and elemental analysis.

Data Tables Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification | Characterization Techniques |

|---|---|---|---|---|---|---|

| Triazole ring formation | Hydrazine, formamide derivatives | Reflux | Several hours | Not specified | Column chromatography | 1H NMR, LCMS |

| Isobutyl substitution | Isobutyl halide, base | RT to 50°C | Several hours | Not specified | Column chromatography | 1H NMR |

| Coupling to thiophen-2-amine | Pd2(dba)3, Xantphos, Cs2CO3, 1,4-dioxane | 90°C | Overnight | ~75-76% | Silica gel chromatography | 1H NMR, 13C NMR, LCMS |

| Final purification | Prep HPLC or column chromatography | N/A | N/A | N/A | Prep HPLC or chromatography | LCMS, NMR |

Detailed Research Outcomes

Yield and Purity : The palladium-catalyzed coupling step typically provides the highest yield (~76%) and purity, indicating this is the most efficient route for assembling the triazole-thiophene linkage.

Reaction Times and Temperatures : Elevated temperatures (90°C) and inert atmospheres are critical for successful cross-coupling reactions. Lower temperature methods (e.g., room temperature alkylations) are used for substituent introduction.

Characterization : Products are consistently characterized by 1H NMR, 13C NMR, and LCMS, confirming the expected molecular weights and structural integrity.

Limitations : Some condensation reactions with anhydrides or acid derivatives yield low product (~10-11%), indicating these methods are less favorable for this compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiophene or triazole rings.

Scientific Research Applications

5-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and other interactions, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound combines a thiophene ring (aromatic sulfur-containing heterocycle) with a 1,2,4-triazole (nitrogen-rich heterocycle). Key analogs include:

Key Observations :

- Thiazole vs. Thiophene : The thiazole analog () replaces the thiophene with a thiazole, introducing an additional nitrogen atom, which may enhance hydrogen-bonding capacity .

- Oxadiazole vs.

- Pyrazole Linkage : The pyrazole derivative () uses a methylene linker between thiophene and pyrazole, increasing conformational flexibility compared to the direct triazole-thiophene fusion in the target compound .

Substituent Effects

- Isobutyl Group : The isobutyl substituent in the target compound enhances lipophilicity (predicted logP ~2.5–3.0), favoring membrane permeability. This contrasts with the tert-butyl group in the thiazole analog (), which may sterically hinder interactions with hydrophobic enzyme pockets .

- Electron-Withdrawing Groups : Analogs like 5-(3-fluorophenyl)-1H-imidazol-2-amine () incorporate halogens (e.g., fluorine), improving metabolic stability and altering electronic properties compared to the isobutyl group .

Physicochemical Properties

Key Insights :

- The target compound’s higher logP (due to isobutyl) suggests superior lipid solubility compared to methyl- or tert-butyl-substituted analogs.

Anticancer Potential

- Thiazole-Triazole Hybrids : reports anticancer activity for 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, likely due to triazole-mediated DNA intercalation or kinase inhibition .

- Triazole-Thiadiazole Systems : highlights derivatives with antiproliferative effects, possibly via thiol-mediated apoptosis .

Toxicity Profiles

- Acute Toxicity : Analogs like 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine () exhibit oral toxicity (Category 4) and skin irritation (Category 2), suggesting the need for careful handling of thiophene-containing compounds .

Biological Activity

5-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound possesses a molecular formula of C10H15N5S and a molecular weight of 237.33 g/mol. The structural features include a thiophene ring fused with a triazole moiety, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H15N5S |

| Molecular Weight | 237.33 g/mol |

| IUPAC Name | 5-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine |

Biological Activity

Research indicates that this compound exhibits significant antimicrobial , antifungal , and anticancer properties. Its mechanism of action often involves the inhibition of specific enzymes or receptors essential for the survival of pathogens or cancer cells.

Antimicrobial and Antifungal Activity

Studies have shown that 5-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine can inhibit the growth of various microbial strains. The compound is believed to interfere with the biosynthetic pathways critical for cell wall synthesis in bacteria and fungi.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound's ability to arrest the cell cycle at the G2/M phase has been linked to its effects on tubulin polymerization.

The biological activity of 5-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is primarily attributed to its interaction with molecular targets involved in critical biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes necessary for nucleic acid synthesis or metabolic processes.

- Tubulin Interaction : It has been noted to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for mitosis.

Case Studies

Several studies have focused on the anticancer activity of this compound:

-

Study on Lung Cancer Cells : In a study assessing the efficacy against A549 cells, the compound demonstrated an IC50 value of approximately 0.054 µM, indicating potent antiproliferative effects.

- Mechanism : Induction of apoptosis was confirmed through caspase activation assays.

- Cervical Cancer Model : Research involving HeLa cells showed similar results with significant cell cycle arrest and apoptosis induction.

Q & A

Basic: What are the optimal synthetic routes for 5-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine, and how can reaction conditions be controlled to improve yield?

Answer:

The synthesis involves multi-step heterocyclic coupling, typically starting with the preparation of the triazole and thiophene precursors. Key steps include:

- Cyclization : Use potassium thiocyanate or POCl₃ under reflux (90–100°C) to form the 1,2,4-triazole core, ensuring stoichiometric control of reagents to avoid side products .

- Cross-coupling : Link the triazole to the thiophen-2-amine moiety via Suzuki-Miyaura or nucleophilic aromatic substitution, using Pd catalysts or iodine/KI systems .

- Optimization : Adjust solvent polarity (DMF or ethanol), temperature (60–80°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to enhance regioselectivity and purity (>95% by HPLC) .

Critical Parameters : Monitor pH during precipitation (8–9 for crystallization) and use recrystallization (DMSO/water mixtures) to isolate high-purity products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (isobutyl, δ 1.0–1.2 ppm) and aromatic protons (thiophene, δ 6.5–7.5 ppm). Overlapping signals in the triazole region (δ 7.8–8.2 ppm) require 2D NMR (HSQC, HMBC) for resolution .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (calculated for C₁₁H₁₅N₅S: 273.10). Fragmentation patterns differentiate isobutyl vs. linear alkyl isomers .

- IR Spectroscopy : Validate N-H stretches (3200–3400 cm⁻¹) and triazole/thiophene ring vibrations (1500–1600 cm⁻¹) .

Ambiguity Mitigation : Compare experimental data with DFT-calculated spectra (B3LYP/6-311G(d,p)) to resolve tautomerism or conformational flexibility .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Answer:

Discrepancies often arise from:

- Substituent Effects : Isobutyl vs. phenyl/fluorophenyl groups on the triazole alter lipophilicity and target binding. Use QSAR models to correlate logP with IC₅₀ variations .

- Assay Conditions : Standardize cytotoxicity assays (e.g., MTT vs. ATP-based) and cell lines (HEK293 vs. HeLa) to reduce variability .

- Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways that may skew in vivo vs. in vitro results .

Validation : Reproduce studies with orthogonal methods (e.g., SPR for binding affinity, alongside enzymatic assays) .

Advanced: What computational strategies are recommended to predict the interaction mechanisms of this compound with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Prioritize triazole-thiophene π-π stacking and isobutyl hydrophobic interactions .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability in binding pockets and identify key residues (e.g., ATP-binding site residues in kinases) .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions, highlighting the role of the methyl group on the triazole in entropy-driven binding .

Validation : Cross-reference with mutagenesis studies (e.g., alanine scanning of predicted residues) .

Advanced: How does the substitution pattern on the triazole ring influence the compound’s physicochemical properties and bioactivity?

Answer:

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase metabolic stability but reduce solubility. Use Hammett σ values to predict logD shifts .

- Isobutyl vs. Aryl Substituents : Isobutyl enhances membrane permeability (calculated PAMPA Pe > 5 × 10⁻⁶ cm/s) but may reduce target specificity compared to fluorophenyl analogs .

- Methyl Group (C1) : Steric effects prevent tautomerization, locking the triazole in the 1-methyl-1H conformation, critical for maintaining planar geometry during target binding .

Methodology : Synthesize analogs via microwave-assisted chemistry (30 min, 100°C) for rapid SAR exploration .

Advanced: What strategies are effective in addressing low yield during scale-up synthesis of intermediates?

Answer:

- Process Optimization : Replace batch reactions with flow chemistry for exothermic steps (e.g., cyclization), improving heat dissipation and consistency .

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching and costs .

- Byproduct Analysis : Use LC-MS to identify dimers or oxidation byproducts; introduce scavengers (e.g., thiourea for Pd removal) .

Case Study : Scaling POCl₃-mediated cyclization from 1 mmol to 1 mol requires controlled reagent addition (<5°C) to prevent runaway reactions .

Advanced: How can researchers investigate the tautomeric behavior of this compound and its impact on biological activity?

Answer:

- X-ray Crystallography : Resolve tautomeric forms (e.g., 1H vs. 2H triazole) and compare with DFT-optimized geometries .

- ¹⁵N NMR : Label nitrogen sites to track tautomerization in solution (e.g., DMSO-d₆ vs. CDCl₃) .

- Biological Assays : Test tautomer-specific analogs (e.g., 1-methyl vs. 2-methyl triazole) for activity differences against purified enzymes .

Findings : Methylation at N1 suppresses tautomerism, stabilizing the bioactive conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.